molecular formula C4H8N2S B1609794 5,6-dihydro-2H-1,4-thiazin-3-amine CAS No. 73028-67-8

5,6-dihydro-2H-1,4-thiazin-3-amine

Cat. No.: B1609794
CAS No.: 73028-67-8
M. Wt: 116.19 g/mol
InChI Key: KLCGUDSBFDKXCQ-UHFFFAOYSA-N
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Description

5,6-dihydro-2H-1,4-thiazin-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-2H-1,4-thiazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopropanethiol with formaldehyde, followed by cyclization to form the thiazine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-2H-1,4-thiazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups onto the thiazine ring .

Scientific Research Applications

5,6-dihydro-2H-1,4-thiazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydro-2H-1,4-thiazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the thiazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dihydro-2H-1,4-thiazin-3-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,6-dihydro-2H-1,4-thiazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGUDSBFDKXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474341
Record name 5,6-dihydro-2H-1,4-thiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73028-67-8
Record name 5,6-dihydro-2H-1,4-thiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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